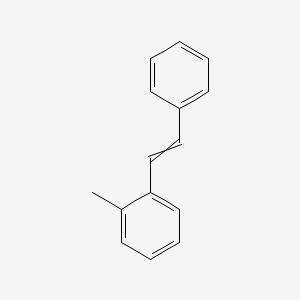
2-Methylstilbene
Übersicht
Beschreibung
2-Methylstilbene is a chemical compound with the molecular formula C15H14 . It belongs to the stilbene family, which is significant in pharmaceutical and material chemistry .
Synthesis Analysis
Stilbenes, including this compound, are synthesized by plants under stressful conditions . The synthetic approaches for the syntheses of stilbene scaffold and related structures have been covered in various studies over the last 30 years . The role of stilbene intermediates used in the synthesis of important molecules with diverse applications in the field of pharmaceutics and material science has also been highlighted .
Molecular Structure Analysis
The molecular structure of this compound consists of a central ethylene moiety with one phenyl group substituent on each end of the carbon–carbon double bond . The molecular weight of this compound is 194.28 .
Chemical Reactions Analysis
Stilbenes, including this compound, undergo reactions typical of alkenes . For instance, trans-stilbene undergoes epoxidation with peroxymonophosphoric acid, producing a yield of trans-stilbene oxide .
Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a molecular weight of 194.28 .
Wissenschaftliche Forschungsanwendungen
Directed methylations of unsymmetrical stilbenes using methylsulphinyl anion
This paper discusses the methylation of 2-methylstilbene with methyl-sulphinyl anion, highlighting controlled production of either α- or α′-methylated stilbene. This has implications in synthetic organic chemistry (James & Pattenden, 1971).
Rotating spiral microchannel distillation
A prototype device using a rotating spiral microchannel was designed for the separation of substances, including 2-methyl-2-butene, demonstrating applications in chemical engineering and separation processes (Macinnes et al., 2010).
Homogeneous nanodiscs of native membranes formed by stilbene-maleic-acid copolymers
This study presents the use of methylstilbene-alt-maleic acid copolymers in converting biological membranes into bilayer discs, which is significant for biochemical and biomedical applications (Esmaili et al., 2020).
Reactivities of α-methylstilbene and αβ-dimethylstilbene towards the benzoyloxy radical
This research compares the reactivities of α-methylstilbene and αβ-dimethylstilbene with the benzoyloxy radical, providing insights into the chemical reactivity and interactions of stilbene compounds, which are relevant in polymer chemistry (Barson et al., 1989).
Synthesis of laterally substituted α‐methylstilbene‐tolane liquid crystals
This paper discusses the synthesis of α‐methylstilbene‐tolane liquid crystals, highlighting their potential applications in display technologies and laser-beam steering (Chang et al., 2008).
Crystal structure of the 21 complex of pyromellitic dianhydride with trans-4-methylstilbene
The crystal structure analysis of this complex suggests applications in material science and crystallography (Kodama & Kumakura, 1974).
Second-harmonic generation measurement in 3-methyl-4-methoxy-4'-nitrostilbene (MMONS) single-crystal thin-films
This study explores the optical properties of MMONS, indicating applications in photonics and optical material science (Tan et al., 2000).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-methyl-2-(2-phenylethenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-13-7-5-6-10-15(13)12-11-14-8-3-2-4-9-14/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBXLTUWFWEWGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345729 | |
| Record name | 2-Methylstilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74685-42-0 | |
| Record name | 2-Methylstilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

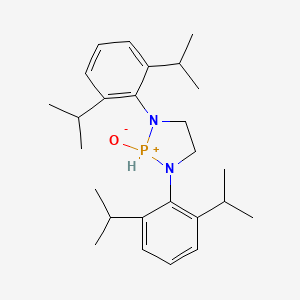
![5-Phenyl-1-pyridin-2-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane](/img/structure/B7949204.png)
![Methyl (2S)-[[(benzyloxy)carbonyl]amino](dimethoxyphosphoryl)ethanoate](/img/structure/B7949219.png)
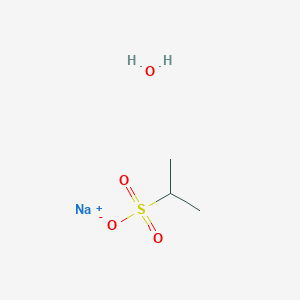
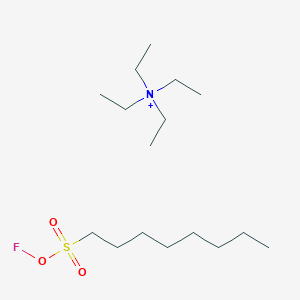

![2-{[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]oxy}oxane](/img/structure/B7949250.png)
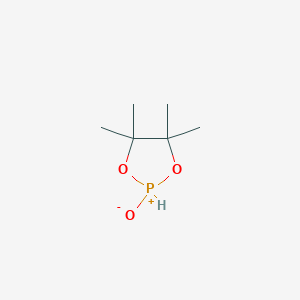
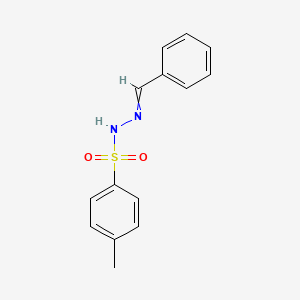
![(4-Methylphenyl)-[3-(4-methylphenyl)sulfonothioyloxypropoxy]-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B7949273.png)
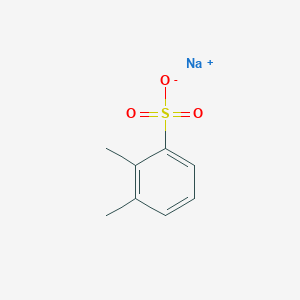
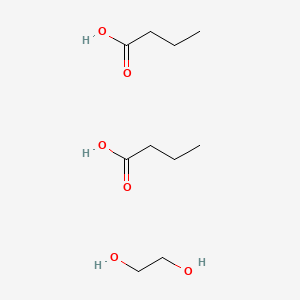

![(1S)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol](/img/structure/B7949322.png)